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Compound of Interest

Compound Name: 4-Nitro-N,N-diphenylaniline

Cat. No.: B016652

An In-depth Technical Guide to 4-Nitro-N,N-
diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is an aromatic organic
compound with the chemical formula C1sH14N20x2. It belongs to the family of triphenylamine
derivatives, which are characterized by a central nitrogen atom bonded to three phenyl groups.
The presence of a nitro group (-NO3z) at the para position of one of the phenyl rings significantly
influences its chemical and physical properties, making it a compound of interest in various
fields of chemical research and materials science. This technical guide provides a
comprehensive overview of its molecular structure, properties, synthesis, and potential
applications.

Molecular Structure and Properties

The molecular structure of 4-Nitro-N,N-diphenylaniline consists of a triphenylamine core with
a nitro group substituent. The nitrogen atom is sp? hybridized, leading to a propeller-like, non-
planar geometry of the three phenyl rings.

Molecular Formula: C1eH14aN202
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Molar Mass: 290.32 g/mol [1]

CAS Number: 4316-57-8[1]

Appearance: Bright yellow crystalline solid[2]

A summary of its key physical and chemical properties is presented in the table below.

Property Value Reference
Melting Point 141-143 °C [1]
Boiling Point (Predicted) 452.6 £28.0 °C [1]
Density (Predicted) 1.249 + 0.06 g/cm?3 [1]

Solubilit Slightly soluble in chloroform
olubili
Y and methanol.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Nitro-N,N-diphenylaniline is not readily
available in public databases. Commercial suppliers confirm the structure by NMR, but the data
is often proprietary.[4] Therefore, the following sections provide predicted data and
characteristic spectral features based on the analysis of its structural analogue, triphenylamine,
and the known effects of a para-nitro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted phenyl ring will be the
most deshielded due to the electron-withdrawing nature of the nitro group. Specifically, the
protons ortho to the nitro group are expected to appear at the lowest field.

13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The carbon
atom attached to the nitro group is expected to have a chemical shift in the range of 145-150
ppm. The other aromatic carbons will appear in the typical range of 120-140 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitro-N,N-diphenylaniline would be characterized by the following
absorption bands:

Aromatic C-H stretching: ~3100-3000 cm™1

Asymmetric NO:z stretching: ~1520 cm~1

Symmetric NOz2 stretching: ~1340 cm~?

C-N stretching: ~1300 cm™1

Aromatic C=C stretching: ~1600 and 1490 cm~!

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M*) at m/z = 290.32.
Fragmentation patterns would likely involve the loss of the nitro group (NOz) and subsequent
fragmentation of the triphenylamine cation.

Synthesis of 4-Nitro-N,N-diphenylaniline

4-Nitro-N,N-diphenylaniline can be synthesized through cross-coupling reactions, such as the
Buchwald-Hartwig amination or the Ullmann condensation. A palladium-catalyzed approach
has been reported in the patent literature.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type
Reaction)

This method involves the reaction of diphenylamine with a p-nitro-substituted aryl halide, such
as p-bromonitrobenzene, in the presence of a palladium catalyst and a base.

Experimental Protocol:
Materials:

e Diphenylamine
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e p-Bromonitrobenzene

o Palladium(ll) acetate (Pd(OAC)2)

e Potassium carbonate (K2COs)

e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

e Saturated aqueous sodium chloride solution (brine)
e Anhydrous sodium sulfate (Na2S0a4)

Procedure:[5]

To a round-bottom flask, add diphenylamine (1.0 mmol), p-bromonitrobenzene (1.5 mmol),
potassium carbonate (1.5 mmol), and palladium(ll) acetate (3 mol%).

e Add dimethyl sulfoxide (DMSOQO) as the solvent.

e Heat the reaction mixture to 120 °C in an oil bath and stir for approximately 20 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

o Extract the product with ethyl acetate.

e Wash the organic layer with saturated aqueous sodium chloride solution.
» Dry the organic layer over anhydrous sodium sulfate.

+ Remove the solvent under reduced pressure to obtain the crude product.

e The crude product can be further purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows
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The synthesis of 4-Nitro-N,N-diphenylaniline via a palladium-catalyzed cross-coupling
reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps
in the Buchwald-Hartwig amination, a common method for C-N bond formation.

Oxidative Addition
Complex

4-Nitro-N,N-
diphenylaniline

Click to download full resolution via product page
A simplified catalytic cycle for the synthesis of 4-Nitro-N,N-diphenylaniline.

Applications

Derivatives of triphenylamine are widely studied for their applications in materials science due
to their excellent hole-transporting properties. The introduction of a nitro group can modify the
electronic properties, making 4-Nitro-N,N-diphenylaniline a potential building block for:

e Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as a
core for emissive materials.

e Organic Photovoltaics (OPVs): In the design of donor materials.

» Electrochromic Materials: The redox properties of the triphenylamine core can be tuned for
applications in smart windows and displays.

» Organic Synthesis: It can serve as an intermediate for the synthesis of more complex
functional molecules, including dyes and pharmaceuticals.[3]

Conclusion

4-Nitro-N,N-diphenylaniline is a versatile molecule with potential applications in advanced
materials and organic synthesis. While detailed experimental data is somewhat limited in the
public domain, its synthesis via modern cross-coupling methods is feasible. Further research
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into its photophysical and electrochemical properties will be crucial for unlocking its full
potential in various technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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